3-Azabicyclo[4.3.1]decane-4,8-dione
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Description
Synthesis Analysis
The 7-azabicyclo[4.3.1]decane ring system, common to a number of biologically active alkaloids, was accessed from tropone (via its η 4 -diene complex with Fe (CO) 3) in a short sequence of steps: 1) nucleophilic amine addition and subsequent Boc-protection, 2) photochemical demetallation of the iron complex, and 3) an intramolecular Heck reaction .Molecular Structure Analysis
The molecular weight of 3-Azabicyclo[4.3.1]decane-4,8-dione is 167.21 . The IUPAC name is 3-azabicyclo[4.3.1]decane-4,8-dione and the InChI code is 1S/C9H13NO2/c11-8-2-6-1-7(3-8)5-10-9(12)4-6/h6-7H,1-5H2,(H,10,12) .Chemical Reactions Analysis
Oxidopyrylium–alkene [5+2] cycloaddition was utilized in combination with an intramolecular aldol reaction to construct the bicyclo[4.3.1]decane ring system .Scientific Research Applications
- The 7-azabicyclo[4.3.1]decane ring system, which includes 3-Azabicyclo[4.3.1]decane-4,8-dione, is a common motif found in biologically active alkaloids . Researchers have explored its synthesis as a key step in accessing alkaloid scaffolds.
- Notably, the compound can be obtained from tropone (via its η4-diene complex with Fe(CO)3) through a concise sequence of steps:
Alkaloid Synthesis
properties
IUPAC Name |
3-azabicyclo[4.3.1]decane-4,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-8-2-6-1-7(3-8)5-10-9(12)4-6/h6-7H,1-5H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCIWEDWSKSIIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC1CNC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azabicyclo[4.3.1]decane-4,8-dione |
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